2-[(E)-(5-methyl-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-phenylquinazolin-4(3H)-one
Overview
Description
2-[(E)-(5-methyl-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-phenylquinazolin-4(3H)-one is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes an indole moiety, which is a common scaffold in many biologically active molecules, and a quinazolinone core, which is often associated with various pharmacological properties.
Preparation Methods
The synthesis of 2-[(E)-(5-methyl-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-phenylquinazolin-4(3H)-one can be achieved through several synthetic routes. One common method involves the condensation of an indole derivative with a quinazolinone precursor under specific reaction conditions. For example, the reaction can be carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinazolinone derivatives.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).
Scientific Research Applications
2-[(E)-(5-methyl-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-phenylquinazolin-4(3H)-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Mechanism of Action
The mechanism of action of 2-[(E)-(5-methyl-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-phenylquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The indole moiety allows the compound to bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with receptors involved in inflammatory responses. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
When compared to other similar compounds, 2-[(E)-(5-methyl-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-phenylquinazolin-4(3H)-one stands out due to its unique combination of an indole and quinazolinone moiety. Similar compounds include:
Indole derivatives: Compounds like indole-3-carbinol and indomethacin, which also possess the indole scaffold and exhibit various biological activities.
Quinazolinone derivatives: Compounds such as quinazoline and gefitinib, which are known for their pharmacological properties, particularly in cancer therapy.
This unique combination of structural features contributes to the compound’s distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
2-[(E)-(5-methyl-2-oxo-1-propylindol-3-ylidene)methyl]-3-phenylquinazolin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O2/c1-3-15-29-24-14-13-18(2)16-21(24)22(26(29)31)17-25-28-23-12-8-7-11-20(23)27(32)30(25)19-9-5-4-6-10-19/h4-14,16-17H,3,15H2,1-2H3/b22-17+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEQINKGTQJKQRG-OQKWZONESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)C)C(=CC3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5)C1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1C2=C(C=C(C=C2)C)/C(=C\C3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5)/C1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10416613 | |
Record name | AC1NSMIH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10416613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5705-53-3 | |
Record name | AC1NSMIH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10416613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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